molecular formula C8H12FNO2 B14028399 (2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid

(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid

Cat. No.: B14028399
M. Wt: 173.18 g/mol
InChI Key: NNYSGPFPTKADCD-SVRRBLITSA-N
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Description

(2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid is a fluorinated bicyclic pyrrolizine derivative with a carboxylic acid functional group. Its structure combines a fused bicyclic system (pyrrolizine) with a fluorine substituent at the 2-position and a carboxylic acid at the 7a-position.

Properties

Molecular Formula

C8H12FNO2

Molecular Weight

173.18 g/mol

IUPAC Name

(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid

InChI

InChI=1S/C8H12FNO2/c9-6-4-8(7(11)12)2-1-3-10(8)5-6/h6H,1-5H2,(H,11,12)/t6-,8+/m1/s1

InChI Key

NNYSGPFPTKADCD-SVRRBLITSA-N

Isomeric SMILES

C1C[C@]2(C[C@H](CN2C1)F)C(=O)O

Canonical SMILES

C1CC2(CC(CN2C1)F)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid generally involves three key stages:

  • Formation of the Pyrrolizine Core: The bicyclic pyrrolizine scaffold is constructed through cyclization reactions involving pyrrole and piperidine derivatives under acidic conditions. This step establishes the fused bicyclic core essential for the compound’s biological activity.

  • Selective Fluorination at the 2-Position: Introduction of the fluorine atom is achieved using electrophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These reagents allow for regio- and stereoselective fluorination under mild conditions, preserving the stereochemistry of the molecule.

  • Carboxylation at the 7a-Position: The carboxylic acid group is introduced via carboxylation reactions that typically involve the use of carbon dioxide in the presence of bases like sodium hydroxide or potassium carbonate. This step completes the synthesis by functionalizing the bicyclic system with the acid group.

This multi-step approach is optimized to maintain the stereochemical integrity of the (2R,7aS) configuration throughout the synthesis.

Detailed Synthetic Routes and Reaction Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1. Cyclization Condensation of pyrrole and piperidine derivatives Acidic conditions, controlled temperature Formation of pyrrolizine bicyclic core
2. Fluorination Electrophilic fluorination DAST or Selectfluor, mild temperature, inert solvent Selective fluorination at 2-position, stereoselective
3. Carboxylation Carboxylation with CO2 Base (NaOH/K2CO3), suitable solvent, controlled pH Introduction of carboxylic acid at 7a-position

Industrial scale synthesis adapts these steps using continuous flow reactors and automated systems to enhance yield and purity while reducing reaction times and waste.

Advanced Synthetic Developments

Recent advances include a highly diastereoselective, scalable synthesis involving:

  • A one-step intramolecular nucleophilic ring cyclization mediated by lithium cation chelation, delivering the bicyclic scaffold with excellent diastereoselectivity and yield.

  • Subsequent deoxyfluorination and reduction steps to afford the fluorinated product without the need for chiral separation, improving process efficiency and scalability.

This second-generation approach was developed to improve upon earlier racemic routes and is documented in recent peer-reviewed journal contributions.

Alternative Synthetic Approaches

Derivatives of this compound have been synthesized via reflux reactions with aldehydes in absolute ethanol catalyzed by glacial acetic acid, forming Schiff bases or substituted carboxamides. Alkylation, fluorination, and esterification steps are critical for maintaining stereochemical integrity in these routes.

Chemical Reactions and Analytical Characterization

Chemical Reactions

The compound undergoes various chemical transformations relevant to its synthesis and derivatization:

  • Oxidation: Conversion to ketones or aldehydes using oxidants like potassium permanganate or chromium trioxide.

  • Reduction: Transformation of the carboxylic acid to alcohols or aldehydes using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution of the fluorine atom with azide or cyanide nucleophiles under polar aprotic solvents.

These reactions are conducted under carefully controlled conditions to preserve stereochemistry and avoid side reactions.

Analytical Techniques for Structural and Purity Assessment

Technique Purpose Details/Notes
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm stereochemistry and substituent positions ^1H and ^13C NMR in DMSO-d6; fluorinated carbons show characteristic shifts (~δ 160-170 ppm)
Mass Spectrometry (MS) Molecular weight confirmation and impurity detection ESI-MS or LC-MS detecting [M+1]^+ ions
X-ray Crystallography Absolute configuration determination Used for structurally similar derivatives, confirming stereochemistry
High-Performance Liquid Chromatography (HPLC) Purity assessment Reverse-phase C18 columns with acetonitrile/water gradients, purity >97%

These techniques ensure the synthesized compound meets stringent quality and stereochemical standards required for research and pharmaceutical applications.

Comprehensive Data Table of Compound Properties

Property Value
Molecular Formula C8H12FNO2
Molecular Weight 173.18–173.19 g/mol
IUPAC Name (2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid
Standard InChI InChI=1S/C8H12FNO2/c9-6-4-8(7(11)12)2-1-3-10(8)5-6/h6H,1-5H2,(H,11,12)/t6-,8+/m1/s1
Standard InChIKey NNYSGPFPTKADCD-SVRRBLITSA-N
Typical Purity (Research Grade) ≥95%
Typical Biological Activity Potential neurotransmitter modulation and anti-inflammatory effects

Chemical Reactions Analysis

Types of Reactions

(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Sodium azide, potassium cyanide, and polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, aldehydes.

    Substitution: Azides, nitriles.

Scientific Research Applications

(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorinated intermediate in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of (2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Notes and Discrepancies

  • Data Gaps : Boiling points and detailed pharmacokinetic data for fluorinated pyrrolizines remain unpublished, limiting direct comparisons .
  • Structural Nuances : The 7a-carboxylic acid position in the target compound distinguishes it from analogs with acetic acid substitutions (e.g., 124655-63-6), which exhibit distinct solubility profiles .

Biological Activity

(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications, supported by relevant data and case studies.

  • Molecular Formula : C₈H₁₂FNO₂
  • Molecular Weight : 173.19 g/mol
  • CAS Number : Not specifically listed but related compounds include CAS 2097518-76-6 for its methanol derivative.

Biological Activity

The biological activity of this compound primarily revolves around its role as a potential therapeutic agent. Its structural characteristics suggest it may interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Research indicates that compounds similar to (2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine have the ability to modulate neurotransmitter systems and may exhibit anti-inflammatory properties. The fluorine atom in the structure can enhance binding affinity and selectivity towards specific biological targets.

Case Studies

  • Neurotransmitter Modulation :
    • A study demonstrated that derivatives of pyrrolizine compounds can influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders.
  • Anti-inflammatory Effects :
    • Research involving similar bicyclic compounds has shown promising results in reducing pro-inflammatory cytokines in vitro, indicating a possible role in managing inflammatory diseases.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Asymmetric Synthesis : Utilizing chiral catalysts to ensure the desired stereochemistry.
  • Fluorination Reactions : Employing reagents that introduce fluorine selectively at the 2-position of the pyrrolidine ring.

Data Tables

PropertyValue
Molecular FormulaC₈H₁₂FNO₂
Molecular Weight173.19 g/mol
CAS NumberNot specifically listed
Purity95% (typical for research)
Biological ActivityObservations
Neurotransmitter ModulationInfluences serotonin/dopamine pathways
Anti-inflammatory EffectsReduces pro-inflammatory cytokines

Q & A

Basic: What synthetic methodologies are effective for preparing (2R,7aS)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid derivatives?

Derivatives of this compound can be synthesized via reflux reactions with aldehydes in absolute ethanol, catalyzed by glacial acetic acid, to form Schiff bases or substituted carboxamides. For example, pyrrolizine-carboxamide derivatives are synthesized by reacting pyrrolizine precursors with acetanilides in dry acetone under anhydrous potassium carbonate catalysis, followed by purification via crystallization . Multi-step reactions involving alkylation, fluorination, and esterification are critical for maintaining stereochemical integrity, as seen in related pyrrolizidine syntheses .

Basic: Which analytical techniques are optimal for structural characterization and purity assessment?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., in DMSO-d6d_6) confirm stereochemistry and substituent positions, with characteristic shifts for fluorinated carbons (~δ 160-170 ppm for CF) and pyrrolizine protons .
  • Mass Spectrometry : ESI-MS or LC-MS validates molecular weight (e.g., observed [M+1]+^+ ions) and detects impurities .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar pyrrolizine-carbaldehyde derivatives (monoclinic P21_1/n space group, β = 104.17°) .
  • HPLC : Reverse-phase methods with UV detection (e.g., C18 columns, acetonitrile/water gradients) achieve >97% purity .

Basic: What are the stability and storage recommendations for this compound?

Store in airtight containers under dry, dark conditions at room temperature (~25°C) to prevent hydrolysis or photodegradation. Avoid prolonged exposure to humidity, as carboxylic acid derivatives are prone to deliquescence .

Advanced: How does fluorination at the 2R position influence bioactivity in KRAS-targeted therapies?

The 2R-fluorine enhances binding affinity to KRAS-G12D by forming a hydrogen bond with Asp119 in the GTP-binding pocket. Structure-activity relationship (SAR) studies show that fluorination reduces off-target effects while improving metabolic stability, as observed in MRTX1133 analogs . Competitive inhibition assays (IC50_{50} < 10 nM) confirm improved selectivity over wild-type KRAS .

Advanced: What computational strategies predict binding modes and conformational dynamics?

Molecular dynamics (MD) simulations and FIB-MicroED structural analysis (e.g., PDB ID 7XKJ) reveal that the fluorinated pyrrolizine moiety stabilizes the switch-II region of KRAS-G12D, preventing GTP hydrolysis. Density functional theory (DFT) calculations optimize ligand-recharge interactions, particularly with Mg2+^{2+} ions in the active site .

Advanced: How is in vivo efficacy evaluated in oncogenic models?

  • Xenograft Studies : Subcutaneous implantation of KRAS-G12D-mutated pancreatic cancer cells (e.g., MIA PaCa-2) in mice, followed by oral administration (10-50 mg/kg/day). Tumor volume reduction >50% is observed at day 21 .
  • Pharmacokinetics : Plasma half-life (t1/2_{1/2} ~4.2 hrs) and bioavailability (>60%) are assessed via LC-MS/MS .

Advanced: How are stereochemical challenges addressed during synthesis?

  • Chiral Resolution : Use of (R)- or (S)-specific catalysts (e.g., BINAP-Pd) ensures enantiomeric excess (>99% ee) in fluorination steps .
  • Protecting Groups : tert-Butoxycarbonyl (Boc) groups prevent racemization during amide coupling, as demonstrated in piperazine derivatives .

Advanced: What strategies optimize HPLC methods for purity analysis?

  • Mobile Phase : 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30) improves peak symmetry for carboxylic acids .
  • Column Temperature : 40°C reduces tailing and enhances resolution of diastereomers .
  • Validation : Linearity (R2^2 > 0.999), LOD (0.1 µg/mL), and LOQ (0.5 µg/mL) are established per ICH guidelines .

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